Cas no 72254-94-5 (1-methyl-2,3-dihydro-1H-indol-5-ol)

1-Methyl-2,3-dihydro-1H-indol-5-ol is a substituted indole derivative with a hydroxyl group at the 5-position and a methyl group on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its rigid indoline scaffold provides a stable framework for further functionalization, while the hydroxyl group enhances reactivity for coupling or derivatization. The methyl substitution on the nitrogen improves stability and influences electronic properties, making it useful in medicinal chemistry research. The compound is typically handled under inert conditions due to potential sensitivity to oxidation. Its purity and structural consistency are critical for reproducible results in synthetic applications.
1-methyl-2,3-dihydro-1H-indol-5-ol structure
72254-94-5 structure
Product Name:1-methyl-2,3-dihydro-1H-indol-5-ol
CAS No:72254-94-5
MF:C9H11NO
MW:149.189742326736
MDL:MFCD24714350
CID:4655742
PubChem ID:21029540
Update Time:2025-06-08

1-methyl-2,3-dihydro-1H-indol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Indol-5-ol, 2,3-dihydro-1-methyl-
    • 1-methyl-2,3-dihydro-1H-indol-5-ol
    • MDL: MFCD24714350
    • Inchi: 1S/C9H11NO/c1-10-5-4-7-6-8(11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
    • InChI Key: LVCFSMCRQIAWTB-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=C(O)C=C2)CC1

1-methyl-2,3-dihydro-1H-indol-5-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D584735-1g
1-METHYL-2,3-DIHYDRO-1H-INDOL-5-OL
72254-94-5 95%
1g
$565 2024-08-03
Enamine
EN300-188413-0.05g
1-methyl-2,3-dihydro-1H-indol-5-ol
72254-94-5
0.05g
$574.0 2023-09-18
Enamine
EN300-188413-0.1g
1-methyl-2,3-dihydro-1H-indol-5-ol
72254-94-5
0.1g
$602.0 2023-09-18
Enamine
EN300-188413-0.25g
1-methyl-2,3-dihydro-1H-indol-5-ol
72254-94-5
0.25g
$629.0 2023-09-18
Enamine
EN300-188413-0.5g
1-methyl-2,3-dihydro-1H-indol-5-ol
72254-94-5
0.5g
$656.0 2023-09-18
Enamine
EN300-188413-1.0g
1-methyl-2,3-dihydro-1H-indol-5-ol
72254-94-5
1g
$684.0 2023-06-01
Enamine
EN300-188413-2.5g
1-methyl-2,3-dihydro-1H-indol-5-ol
72254-94-5
2.5g
$1423.0 2023-09-18
Enamine
EN300-188413-5.0g
1-methyl-2,3-dihydro-1H-indol-5-ol
72254-94-5
5g
$2797.0 2023-06-01
Enamine
EN300-188413-10.0g
1-methyl-2,3-dihydro-1H-indol-5-ol
72254-94-5
10g
$5447.0 2023-06-01
Enamine
EN300-188413-1g
1-methyl-2,3-dihydro-1H-indol-5-ol
72254-94-5
1g
$684.0 2023-09-18

Additional information on 1-methyl-2,3-dihydro-1H-indol-5-ol

Introduction to 1-Methyl-2,3-dihydro-1H-indol-5-ol (CAS No. 72254-94-5)

1-Methyl-2,3-dihydro-1H-indol-5-ol, with the CAS number 72254-94-5, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of indoles, which are widely studied for their diverse biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The chemical structure of 1-methyl-2,3-dihydro-1H-indol-5-ol consists of a substituted indole ring with a hydroxyl group at the 5-position and a methyl group at the 1-position. The presence of these functional groups imparts specific chemical and biological characteristics to the molecule, making it an interesting target for both academic and industrial research.

Recent studies have highlighted the potential therapeutic applications of 1-methyl-2,3-dihydro-1H-indol-5-ol. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 1-methyl-2,3-dihydro-1H-indol-5-ol could be a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 1-methyl-2,3-dihydro-1H-indol-5-ol has also shown potential as an anti-cancer agent. Research conducted at the National Cancer Institute demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.

The neuroprotective effects of 1-methyl-2,3-dihydro-1H-indol-5-ol have also been investigated. A study published in the Journal of Neurochemistry in 2023 found that this compound can protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that 1-methyl-2,3-dihydro-1H-indol-5-ol may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of 1-methyl-2,3-dihydro-1H-indol-5-ol has been optimized using various methodologies to improve yield and purity. One common approach involves the condensation of 5-hydroxyindole with formaldehyde followed by methylation. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, have also been explored to enhance the efficiency and scalability of the production process.

In terms of pharmacokinetics, preliminary studies have shown that 1-methyl-2,3-dihydro-1H-indol-5-ol exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and can readily cross the blood-brain barrier, which is crucial for its potential use in central nervous system disorders.

To further evaluate its safety and efficacy, clinical trials are currently underway to assess the therapeutic potential of 1-methyl-2,3-dihydro-1H-indol-5-ol. Early results from Phase I trials have indicated that this compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and warrant further investigation in larger clinical trials.

In conclusion, 1-methyl-2,3-dihydro-1H-indol-5-o

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd